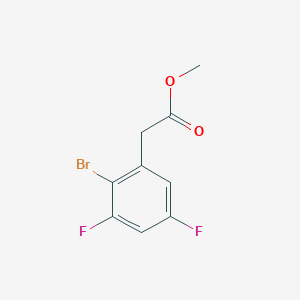

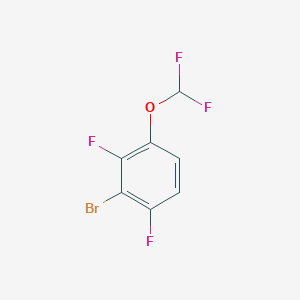

Methyl 2-bromo-3,5-difluorophenylacetate

Descripción general

Descripción

Methyl 2-bromo-3,5-difluorophenylacetate (MBDFA) is a compound of interest in the scientific community due to its unique properties. MBDFA has a wide range of applications and is used in the synthesis of various compounds, as well as in the development of drugs and other products. MBDFA is a brominated difluorophenylacetate, and is a chemical intermediate in the production of a variety of compounds. It is also used in medical research, as it has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

- Application Summary : This compound is used in the synthesis of photoactive materials, which have applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application : The molecule is synthesized and its structure is characterized. It is found to be photoactive in solution, but not in its crystalline state due to tight packing .

- Results : The molecule exhibits extremely fast trans to cis isomerization, on the order of picoseconds, with overall excellent resistance to fatigue .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods of Application : TFMP derivatives are synthesized and applied in various industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Application Summary : These polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

- Methods of Application : The polymers are synthesized and characterized. They are then used as macroinitiators in Atom Transfer Radical Polymerization (ATRP) to create new polymeric architectures .

- Results : The results of this research are not specified in the source .

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Synthesis and Application of Trifluoromethylpyridines

Evaluation of Halogen Chain-End Functionality in 2-Bromo-2-Methylpropanoate of Poly(oxyalkylene) Polymers

- Application Summary : This research focuses on the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine, avoiding the use of palladium as a catalyst. This optimized protocol allows for the synthesis of both enantiomers of the potent inhibitor .

- Results : The overall yield of the synthesis could be increased from 3.6% to 29.4% .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods of Application : TFMP derivatives are synthesized and applied in various industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Application Summary : This research presents a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .

- Methods of Application : The reaction involves Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide in the presence of CuCl2 .

- Results : The results of this research are not specified in the source .

Optimized Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Synthesis and Application of Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Copper Chloride-Catalyzed Cascade Cyclization of 1,6-Enynes

- Application Summary : This research focuses on the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine, avoiding the use of palladium as a catalyst. This optimized protocol allows for the synthesis of both enantiomers of the potent inhibitor .

- Results : The overall yield of the synthesis could be increased from 3.6% to 29.4% .

- Application Summary : This compound is used in the synthesis of photoactive materials, which have applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application : The molecule is synthesized and its structure is characterized. It is found to be photoactive in solution, but not in its crystalline state due to tight packing .

- Results : The molecule exhibits extremely fast trans to cis isomerization, on the order of picoseconds, with overall excellent resistance to fatigue .

Safety And Hazards

“Methyl 2-bromo-3,5-difluorophenylacetate” is used for research and development purposes and is not intended for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

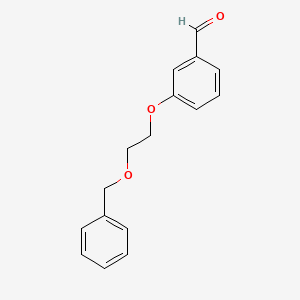

methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKDMNLAZKSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)

![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)

![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)

![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)

![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)